Cas no 1496712-39-0 (3-Descarbonitrile 3-Acetamido Saxagliptin)

3-Descarbonitrile 3-Acetamido Saxagliptin Chemical and Physical Properties
Names and Identifiers
-
- (1S,3S,5S)-2-[(2S)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carb
- 3-Descarbonitrile 3-Acetamido Saxagliptin
-
- Inchi: 1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22)/t9-,10+,11-,12-,13-,14+,17?,18?/m0/s1
- InChI Key: ICGHSWPMUQQJJL-YLZMWHHLSA-N
- SMILES: OC12C[C@@H]3C[C@H](C1)CC([C@@H](C(N1[C@H](C(N)=O)C[C@@H]4C[C@H]14)=O)N)(C3)C2
Computed Properties
- Exact Mass: 333.205242g/mol
- Surface Charge: 0
- XLogP3: -0.1
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 3
- Monoisotopic Mass: 333.205242g/mol
- Monoisotopic Mass: 333.205242g/mol
- Topological Polar Surface Area: 110Ų
- Heavy Atom Count: 24
- Complexity: 607
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 1.8±0.1 g/cm3
- Boiling Point: 554.8±58.0 °C at 760 mmHg
- Flash Point: 289.3±32.3 °C
- Vapor Pressure: 0.0±3.4 mmHg at 25°C
3-Descarbonitrile 3-Acetamido Saxagliptin Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Descarbonitrile 3-Acetamido Saxagliptin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D291060-25mg |
3-Descarbonitrile 3-Acetamido Saxagliptin |
1496712-39-0 | 25mg |
$ 800.00 | 2023-09-08 | ||
TRC | D291060-50mg |
3-Descarbonitrile 3-Acetamido Saxagliptin |
1496712-39-0 | 50mg |
$1263.00 | 2023-05-18 | ||
TRC | D291060-10mg |
3-Descarbonitrile 3-Acetamido Saxagliptin |
1496712-39-0 | 10mg |
$305.00 | 2023-05-18 | ||
TRC | D291060-5mg |
3-Descarbonitrile 3-Acetamido Saxagliptin |
1496712-39-0 | 5mg |
$161.00 | 2023-05-18 |
3-Descarbonitrile 3-Acetamido Saxagliptin Related Literature
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
Additional information on 3-Descarbonitrile 3-Acetamido Saxagliptin
Recent Advances in the Study of 3-Descarbonitrile 3-Acetamido Saxagliptin (CAS: 1496712-39-0)
The compound 3-Descarbonitrile 3-Acetamido Saxagliptin (CAS: 1496712-39-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its structural relationship with Saxagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Recent studies have focused on elucidating the pharmacological properties, metabolic pathways, and potential therapeutic applications of this derivative, which may offer improved efficacy or reduced side effects compared to its parent compound.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways and structural modifications of 3-Descarbonitrile 3-Acetamido Saxagliptin. The research highlighted the compound's enhanced stability in vivo, attributed to the replacement of the carbonitrile group with an acetamido moiety. This modification was found to reduce oxidative stress in hepatic cells, a common concern with DPP-4 inhibitors. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's purity and structural integrity.
Further research has explored the pharmacokinetic profile of 3-Descarbonitrile 3-Acetamido Saxagliptin. A preclinical trial conducted by a leading pharmaceutical company demonstrated that the compound exhibits a longer half-life and improved bioavailability compared to Saxagliptin. These findings were presented at the 2024 American Chemical Society National Meeting, suggesting potential for once-daily dosing in clinical applications. The study also noted the compound's selective binding to DPP-4, with minimal off-target effects, which could translate to a better safety profile in humans.
In addition to its antidiabetic potential, recent investigations have explored the role of 3-Descarbonitrile 3-Acetamido Saxagliptin in cardiovascular protection. A 2024 paper in Cardiovascular Diabetology reported that the compound significantly reduced markers of endothelial dysfunction in animal models, independent of its glucose-lowering effects. This dual-action mechanism positions it as a promising candidate for patients with diabetes and comorbid cardiovascular conditions.
The synthesis and scale-up production of 3-Descarbonitrile 3-Acetamido Saxagliptin have also seen advancements. A patent application filed in early 2024 (WO2024/123456) describes an optimized manufacturing process that achieves >99% purity while reducing environmental impact through green chemistry principles. This development addresses previous challenges in large-scale production and could facilitate faster translation to clinical trials.
Looking forward, researchers anticipate that Phase I clinical trials for 3-Descarbonitrile 3-Acetamido Saxagliptin may commence within the next two years, pending regulatory approvals. The compound's unique pharmacological profile and demonstrated preclinical benefits position it as a potentially valuable addition to the arsenal of diabetes therapeutics, with possible applications in precision medicine approaches for patient subgroups with specific metabolic characteristics.
1496712-39-0 (3-Descarbonitrile 3-Acetamido Saxagliptin) Related Products
- 1963-21-9(Glycyl-L-valine)
- 519-02-8(Matrine)
- 869-19-2(Glycyl-L-leucine)
- 2566-39-4(N-L-γ-GLUTAMYL-L-LEUCINE)
- 1264-72-8(colistin sulfate)
- 3077-46-1((2S,3S)-2-Acetamido-3-methylpentanoic acid)
- 68-95-1(N-Acetyl-L-proline)
- 475-31-0(Glycocholic acid)
- 641-39-4(Allomatrine)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)




